Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core and a piperazine moiety, makes it a subject of interest for researchers.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-21(18,19)16-6-4-15(5-7-16)12(17)9-2-3-10-11(8-9)14-20-13-10/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPTYFYLLJOBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the substitution reactions followed by hydrolysis. For instance, the preparation might start with the substitution of aryltrifluoroboronate salts, followed by hydrolysis in the presence of silica to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer activity. For instance, compounds containing the benzo[c][1,2,5]thiadiazole moiety have been synthesized and evaluated for their efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
1.3 Neuroprotective Effects
Recent findings suggest that benzo[c][1,2,5]thiadiazol derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. These compounds appear to inhibit neuroinflammation and oxidative stress in neuronal cells, thus offering a promising avenue for therapeutic development .
Materials Science Applications
2.1 Photocatalytic Activity
Benzo[c][1,2,5]thiadiazole derivatives are being explored as photocatalysts in environmental applications such as carbon dioxide reduction and organic pollutant degradation. Their ability to absorb light and facilitate electron transfer makes them suitable candidates for enhancing photocatalytic processes .
2.2 Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties have led to its investigation in the field of organic electronics, particularly in OLEDs. Its incorporation into device architectures has shown promise in improving light emission efficiency and stability .
Environmental Applications
3.1 Environmental Remediation
Due to their reactivity and ability to form stable complexes with heavy metals, derivatives of benzo[c][1,2,5]thiadiazole are being studied for use in environmental remediation processes. They can potentially aid in the removal of toxic metals from wastewater through adsorption mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application but often involve key proteins or signaling molecules in the targeted biological process .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure
The compound consists of a benzo[c][1,2,5]thiadiazole core linked to a piperazine derivative with a methylsulfonyl substituent. This structural arrangement is crucial for its biological activity.
Antitumor Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit notable antitumor effects. For instance, thiazole and thiadiazole derivatives have been shown to possess cytotoxic properties against various cancer cell lines. A study reported that certain derivatives achieved IC50 values as low as 1.61 µg/mL against specific tumor cells, indicating strong anticancer potential due to structural features such as electron-donating groups and hydrophobic interactions with proteins .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | Interaction with Bcl-2 protein |
| Compound 10 | A-431 | 1.98 ± 1.22 | Cytotoxicity through apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Activity
In vivo studies have demonstrated that compounds with thiadiazole structures can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Study 1: Antitumor Efficacy
A recent study synthesized several benzo[c][1,2,5]thiadiazole derivatives and evaluated their cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells. The results indicated that modifications in the phenyl ring significantly influenced the compounds' potency, with some achieving comparable efficacy to doxorubicin .
Study 2: Antimicrobial Properties
Another investigation focused on the synthesis of piperazine-integrated thiadiazole derivatives. These compounds were tested against Mycobacterium tuberculosis and exhibited promising minimum inhibitory concentration (MIC) values, showcasing their potential in treating resistant bacterial strains .
The biological activities of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induces apoptosis in cancer cells through interaction with key proteins involved in cell survival.
- Antimicrobial Action : Disrupts bacterial metabolic processes or cell wall integrity.
- Anti-inflammatory Effects : Modulates inflammatory mediators and reduces tissue damage during inflammatory responses.
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling the benzo-thiadiazole core with the methylsulfonyl-piperazine moiety. Key steps:
- Activation of carboxylic acids : Use phosphorus oxychloride (POCl₃) or carbodiimides (e.g., DCC) for amide bond formation .
- Catalyst optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, ensuring inert conditions (argon/nitrogen atmosphere) .
- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound .
- Yield improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 mins at 120°C) compared to traditional reflux (6–12 hrs) .
Q. Which spectroscopic and computational methods are critical for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms substituent positions and purity. For example, the methylsulfonyl group shows a singlet at δ 3.2 ppm (¹H) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ at m/z 405.08) .
- X-ray crystallography : Resolves bond angles and spatial arrangement of the benzo-thiadiazole and piperazine moieties .
- Molecular docking : Software like AutoDock Vina predicts binding poses with target proteins (e.g., kinase enzymes) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across assays?
- Methodological Answer : Conflicting bioactivity (e.g., IC₅₀ variability in enzyme inhibition) arises from assay conditions or structural modifications. Mitigation strategies:
-
Systematic substituent variation : Compare analogs (Table 1) to identify critical functional groups. For example, replacing methylsulfonyl with acetyl reduces target affinity by 10-fold .
-
Orthogonal assays : Validate hits using SPR (binding affinity) and cell-based assays (functional activity) .
-
Computational modeling : MD simulations (AMBER/CHARMM) assess dynamic interactions between the compound and active sites .
Table 1: Analog Comparison for SAR Analysis
Analog Substituent Modification Bioactivity (IC₅₀, μM) Parent None 0.5 A Methylsulfonyl → Acetyl 5.2 B Piperazine → Morpholine 2.1
Q. What experimental approaches address discrepancies in solubility and bioavailability predictions?
- Methodological Answer :
- Solubility assays : Shake-flask method (pH 7.4 buffer) vs. computational predictions (LogP via ChemAxon). Adjust substituents (e.g., adding polar groups like -OH) to enhance aqueous solubility .
- In vitro permeability : Caco-2 cell monolayers predict intestinal absorption. Poor permeability may require prodrug strategies (e.g., esterification) .
- In vivo PK studies : Rodent models (IV/PO administration) measure bioavailability. For example, low oral bioavailability (<20%) suggests first-pass metabolism .
Q. How to design in vivo models for evaluating target engagement and toxicity?
- Methodological Answer :
- Animal models : Use Sprague-Dawley rats (n=6/group) for acute toxicity (OECD 423). Monitor organ histopathology (liver, kidneys) post-administration (50–200 mg/kg) .
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) via ELISA .
- Dose optimization : Escalating doses (10–100 mg/kg) with pharmacokinetic sampling (plasma at 0, 1, 4, 24 hrs) .
Methodological Notes
- Contradictory Data Resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR + cellular thermal shift assays) .
- Synthetic Reproducibility : Document reaction parameters (solvent purity, catalyst lot) to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
